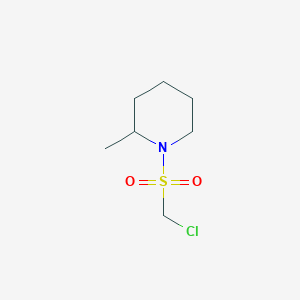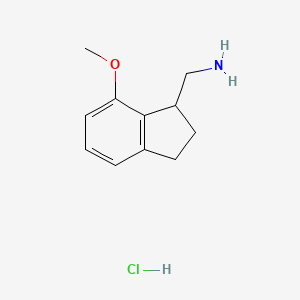![molecular formula C9H18Cl3N3 B15300635 [2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride is a chemical compound with the molecular formula C9H18Cl3N3. It is a trihydrochloride salt form of a dimethylamine derivative, which contains a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride typically involves the reaction of 2-amino-1-(pyridin-3-yl)ethanol with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the trihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- **2-Amino-1-(pyridin-2-yl)ethyl]dimethylamine
- **2-Amino-1-(pyridin-4-yl)ethyl]dimethylamine
- **2-Amino-1-(pyridin-3-yl)ethyl]methylamine
Uniqueness
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C9H18Cl3N3 |
|---|---|
Peso molecular |
274.6 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C9H15N3.3ClH/c1-12(2)9(6-10)8-4-3-5-11-7-8;;;/h3-5,7,9H,6,10H2,1-2H3;3*1H |
Clave InChI |
MTEQGJWYJFCUIN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(CN)C1=CN=CC=C1.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15300557.png)






![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)

![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)




